Butyl octadecylcarbamate
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Overview
Description
Butyl octadecylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields due to their stability and versatility. This compound, in particular, is known for its unique structural properties, which make it valuable in different industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl octadecylcarbamate typically involves the reaction of octadecylamine with butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction can be represented as: [ \text{C}4\text{H}9\text{OCOCl} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}4\text{H}9\text{OCO}\text{NH}\text{C}{18}\text{H}{37} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Butyl octadecylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to yield octadecylamine and butanol.
Oxidation: Though less common, oxidation can occur under strong oxidative conditions, leading to the formation of corresponding amides and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Octadecylamine and butanol.
Oxidation: Corresponding amides and alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Butyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of prodrugs.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic nature and ability to form stable films.
Mechanism of Action
The mechanism of action of butyl octadecylcarbamate largely depends on its application. In drug delivery, for instance, it acts by forming a stable bond with the active drug molecule, protecting it from premature degradation. Upon reaching the target site, the carbamate bond is cleaved, releasing the active drug. The molecular targets and pathways involved vary based on the specific application but often include interactions with enzymes or receptors that facilitate the release of the active compound.
Comparison with Similar Compounds
Butyl carbamate: A simpler carbamate with similar protective properties but less hydrophobicity.
Octadecyl carbamate: Shares the long alkyl chain, providing similar hydrophobic characteristics but lacks the butyl group.
Methyl octadecylcarbamate: Similar structure but with a methyl group instead of butyl, affecting its solubility and reactivity.
Uniqueness: Butyl octadecylcarbamate stands out due to its combination of a long hydrophobic chain and a butyl group, which provides a unique balance of solubility, stability, and reactivity. This makes it particularly useful in applications requiring both hydrophobic interactions and ease of removal or modification.
Properties
CAS No. |
38428-48-7 |
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Molecular Formula |
C23H47NO2 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
butyl N-octadecylcarbamate |
InChI |
InChI=1S/C23H47NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-23(25)26-22-6-4-2/h3-22H2,1-2H3,(H,24,25) |
InChI Key |
KYXRWOMOJKXLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCCCC |
Origin of Product |
United States |
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